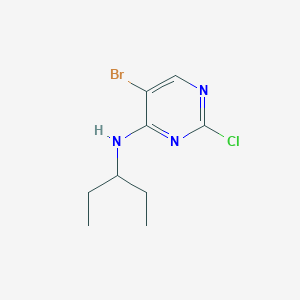
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine
Descripción general
Descripción
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-bromo-pyrimidine: Similar structure but lacks the 1-ethylpropylamine group.
5-Bromo-2-chloro-4-methylpyrimidine: Contains a methyl group instead of the 1-ethylpropylamine group.
Uniqueness
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is unique due to the presence of both bromine and chlorine substituents along with the 1-ethylpropylamine group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H13BrClN3 |
|---|---|
Peso molecular |
278.58 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-pentan-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13BrClN3/c1-3-6(4-2)13-8-7(10)5-12-9(11)14-8/h5-6H,3-4H2,1-2H3,(H,12,13,14) |
Clave InChI |
JPNZFPOGAMFPDY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=NC(=NC=C1Br)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














